Enzymatic Activity of 2-Amino-2-(p-tolyl)acetic Acid vs. Unsubstituted Phenylglycine with D-Amino Acid Oxidase
The para-methyl substitution in 2-amino-2-(p-tolyl)acetic acid results in a substantial reduction in the maximal rate of oxidative deamination catalyzed by hog kidney D-amino acid oxidase compared to the unsubstituted parent compound, phenylglycine [1].
| Evidence Dimension | Enzymatic oxidation rate (Vmax) |
|---|---|
| Target Compound Data | 0.25 µmol/min/mg protein |
| Comparator Or Baseline | Phenylglycine (unsubstituted): 7.8 µmol/min/mg protein |
| Quantified Difference | Approximately 31-fold lower Vmax for the p-tolyl derivative |
| Conditions | Hog kidney D-amino acid oxidase assay at 38°C in air |
Why This Matters
This quantitative difference demonstrates that the p-tolyl group significantly modulates enzyme-substrate interactions, making it a distinct chemical entity for studies involving D-amino acid oxidase, and unsuitable as a simple substitute for phenylglycine.
- [1] Neims, A. H., De Luca, D. C., & Hellerman, L. (1966). Studies on Crystalline D-Amino Acid Oxidase. III. Substrate Specificity and a-p Relationship. Biochemistry, 5(1), 203-213. Table 11. View Source
